ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Description

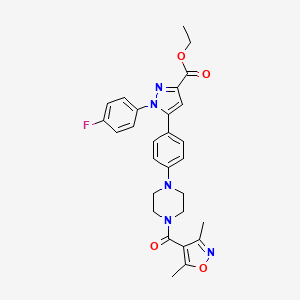

This compound features a pyrazole core substituted at position 1 with a 4-fluorophenyl group and at position 3 with an ethyl carboxylate ester. Position 5 is linked to a phenyl ring via a piperazine moiety, which is further functionalized with a 3,5-dimethylisoxazole-4-carbonyl group. Key structural attributes include:

- Pyrazole ring: The 4-fluorophenyl substituent enhances lipophilicity and metabolic stability, common in bioactive molecules .

- Piperazine linker: Improves solubility and serves as a spacer for the 3,5-dimethylisoxazole-4-carbonyl group, which may influence receptor binding through electronic effects .

- Ester group: The ethyl carboxylate at position 3 could act as a prodrug motif, modulating bioavailability .

Properties

Molecular Formula |

C28H28FN5O4 |

|---|---|

Molecular Weight |

517.6 g/mol |

IUPAC Name |

ethyl 5-[4-[4-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]phenyl]-1-(4-fluorophenyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C28H28FN5O4/c1-4-37-28(36)24-17-25(34(30-24)23-11-7-21(29)8-12-23)20-5-9-22(10-6-20)32-13-15-33(16-14-32)27(35)26-18(2)31-38-19(26)3/h5-12,17H,4,13-16H2,1-3H3 |

InChI Key |

LGKSJUPGFJIQAV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=C(ON=C4C)C)C5=CC=C(C=C5)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. The process may include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction.

Attachment of the piperazine moiety: This can be done through a nucleophilic substitution reaction with a suitable piperazine derivative.

Incorporation of the isoxazole group: This step may involve a cyclization reaction to form the isoxazole ring.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of this compound typically involves a series of organic reactions, including the formation of the pyrazole ring, attachment of the piperazine moiety, and incorporation of the isoxazole group. The mechanism of action often includes:

- Binding to Enzymes or Receptors : The compound may interact with specific molecular targets, potentially inhibiting or activating enzymes.

- Modulation of Signaling Pathways : It can influence cellular signaling pathways, affecting cell function and behavior.

Medicinal Chemistry

Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is investigated for its potential therapeutic effects in treating various diseases, including:

- Anticancer Properties : Studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Case studies show significant inhibition of microbial growth, suggesting potential as an antimicrobial agent .

Neuropharmacology

There is emerging interest in the neuropharmacological applications of this compound. Its structural components may confer activity against neurological disorders by modulating neurotransmitter systems. Preliminary studies indicate potential anxiolytic and antidepressant effects .

Chemical Biology

In chemical biology, this compound serves as a building block for synthesizing more complex molecules with tailored biological activities. Its unique structure allows researchers to explore various derivatives for specific biochemical interactions .

Mechanism of Action

The mechanism of action of ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological response.

Modulation of signaling pathways: The compound may affect cellular signaling pathways, influencing cell function and behavior.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s structural analogs differ in heterocyclic cores, substituents, and functional groups (Table 1).

Table 1. Structural Comparison of Key Analogs

Key Observations:

The 3,5-dimethylisoxazole-4-carbonyl group on piperazine is smaller and more electron-deficient than the 2,6-difluoro-4-methoxybenzoyl group in ’s compound, possibly altering target affinity .

Substituent Effects: The 4-fluorophenyl group (target) vs. Ethyl carboxylate (target) vs. oxadiazole (): The ester may hydrolyze in vivo to a carboxylic acid, acting as a prodrug, whereas oxadiazoles are metabolically stable .

Physicochemical and Crystallographic Properties

- Crystallography : Fluorophenyl-containing analogs (e.g., ) exhibit planar molecular conformations in crystal lattices, except for one fluorophenyl group oriented perpendicularly, influencing packing density . The target compound’s piperazine-isoxazole moiety may introduce steric hindrance, reducing crystallinity compared to simpler analogs.

- Solubility: Piperazine and ester groups in the target compound likely improve water solubility relative to non-polar analogs (e.g., ’s bromophenyl derivative) .

Biological Activity

Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

Molecular Structure

- Chemical Formula : C29H31N5O4

- Molecular Weight : 513.59 g/mol

- CAS Number : 1007477-05-5

The compound features a pyrazole core substituted with various functional groups, including a piperazine moiety and a dimethylisoxazole group. These structural components are critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to be effective against A549 lung cancer cells.

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| A549 | 53 | Docetaxel | 70.3 |

| MCF-7 | TBD | TBD | TBD |

| MDA-MB-231 | TBD | TBD | TBD |

The mechanism by which this compound exerts its antitumor effects involves the inhibition of specific signaling pathways associated with cell proliferation and survival. It has been suggested that the compound may disrupt the function of critical proteins involved in tumor growth.

Other Biological Activities

In addition to its antitumor effects, preliminary studies indicate that this compound may possess anti-inflammatory and analgesic properties. The presence of the piperazine and pyrazole moieties is believed to contribute to these activities.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antitumor | Cytotoxicity against cancer cells |

| Anti-inflammatory | Potential reduction in inflammation |

| Analgesic | Pain relief in animal models |

Case Study 1: Antitumor Efficacy in A549 Cells

A study conducted on A549 lung cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to controls. The IC50 value was determined to be 53 µM, indicating potent antitumor activity.

Case Study 2: In Vivo Studies

In vivo studies are ongoing to evaluate the efficacy and safety profile of this compound in animal models. Early results suggest promising outcomes in tumor regression and minimal side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.